4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Overview
Description
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 5-position and a benzoic acid methyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-acetyl-2-bromopyridine. This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid derivative to introduce the benzoic acid methyl ester group at the 4-position of the pyridine ring. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-(5-Carboxy-pyridin-2-yl)-benzoic acid methyl ester.
Reduction: Formation of 4-(5-Hydroxyethyl-pyridin-2-yl)-benzoic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The acetyl group and the pyridine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(5-Acetyl-pyridin-2-yl)-benzoic acid: Lacks the methyl ester group.
4-(5-Acetyl-pyridin-2-yl)-benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
5-Acetyl-2-bromopyridine: Intermediate used in the synthesis of the target compound.
Uniqueness
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester is unique due to the presence of both the acetyl group and the benzoic acid methyl ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(5-acetylpyridin-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)13-7-8-14(16-9-13)11-3-5-12(6-4-11)15(18)19-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZPZDCHPEFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.